molecular formula C14H10O4S B3141926 4-(4-Carboxyphenyl)sulfanylbenzoic acid CAS No. 4919-48-6

4-(4-Carboxyphenyl)sulfanylbenzoic acid

Cat. No. B3141926
CAS RN: 4919-48-6
M. Wt: 274.29 g/mol
InChI Key: FJXIPWRKSXGKSY-UHFFFAOYSA-N
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Description

4-(4-Carboxyphenyl)sulfanylbenzoic acid, also known as 4-carboxybenzenesulfonamide, is a sulfonamide derivative of benzoic acid . It is a crosslinking reagent used widely in organic synthesis .


Molecular Structure Analysis

The molecular formula of 4-(4-Carboxyphenyl)sulfanylbenzoic acid is C14H10O4S . It has a molecular weight of 274.29 g/mol . The compound contains a total of 46 bonds, including 32 non-H bonds, 24 multiple bonds, 6 rotatable bonds, 6 double bonds, 18 aromatic bonds, 3 six-membered rings, 2 carboxylic acids (aromatic), 2 hydroxyl groups, and 2 sulfones .


Physical And Chemical Properties Analysis

4-(4-Carboxyphenyl)sulfanylbenzoic acid has a molecular weight of 274.29 g/mol . It has a topological polar surface area of 99.9 Ų . The compound has a complexity of 296 . It is soluble in Dimethylformamide .

Scientific Research Applications

Supramolecular Structures and Coordination Chemistry

The structural diversity of organotin complexes with 4-sulfanylbenzoic acid demonstrates significant research interest in the field of coordination chemistry. Organotin complexes exhibit a range of supramolecular structures, facilitated by intermolecular interactions such as hydrogen bonds and Sn⋯O interactions. These structures provide insights into the coordination behavior of 4-sulfanylbenzoic acid, showcasing its versatility as a ligand. The compound acts monodentately through the thiol S atom in certain complexes, while in others, it behaves as a multidentate ligand involving both thiol S atom and carboxylic oxygen atoms. This variability in coordination modes contributes to the formation of complex supramolecular architectures, including 1D molecular chains and 2D networks, highlighting its potential for designing novel metal-organic frameworks and organometallic complexes (Ma et al., 2005).

Material Science and Polymer Chemistry

In the domain of material science and polymer chemistry, the derivative compounds of 4-(4-Carboxyphenyl)sulfanylbenzoic acid have been explored for their unique properties. For instance, the synthesis of poly(ester imides) from related chemical structures demonstrates the potential of such compounds in generating materials with specific crystalline structures, offering insights into the development of new polymers with enhanced mechanical and thermal properties. These materials, characterized by high degrees of crystallinity and specific orthorhombic crystal lattice structures, open avenues for the creation of novel materials with potential applications in high-performance polymers and advanced composites (Kricheldorf et al., 1993).

Chemistry of Sulfonamide Functional Groups

Further, the exploration of sulfonamide functional groups in medicinal chemistry, where derivatives of sulfanylbenzoic acids act as isosteres for carboxylic acid groups, illustrates the importance of such compounds in drug design. The sulfonamide group is a key functional moiety in many therapeutic agents, acting as inhibitors for specific enzymes. This underscores the broader significance of understanding the chemical properties and applications of compounds like 4-(4-Carboxyphenyl)sulfanylbenzoic acid in the synthesis of pharmacologically active molecules (Kalgutkar et al., 2010).

properties

IUPAC Name

4-(4-carboxyphenyl)sulfanylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O4S/c15-13(16)9-1-5-11(6-2-9)19-12-7-3-10(4-8-12)14(17)18/h1-8H,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJXIPWRKSXGKSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)SC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Carboxyphenyl)sulfanylbenzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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